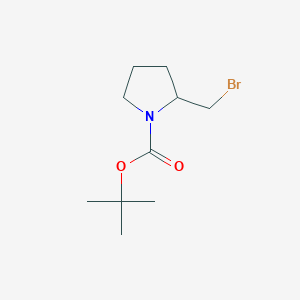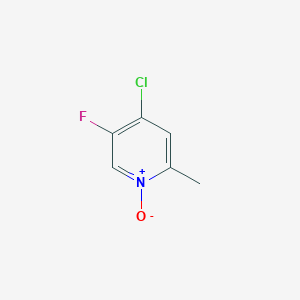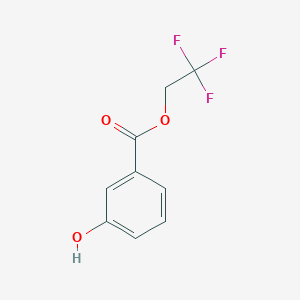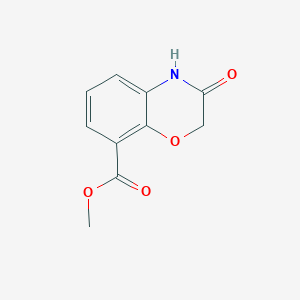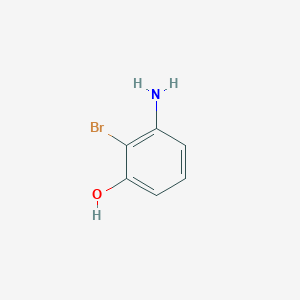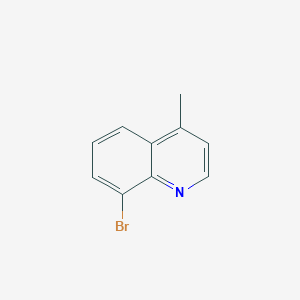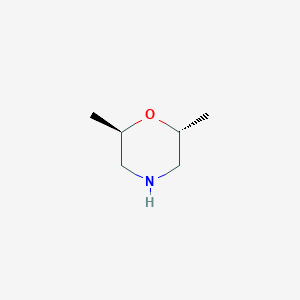
Benzyl N-(2-amino-1-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(2-amino-1-phenylethyl)carbamate is a compound with the molecular formula C16H18N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound involves several steps. The compound is produced from benzyl chloroformate with ammonia . There are also multiple methods involving different reagents and conditions, such as the use of 1-hydroxybenzotriazol-hydrate and dicyclohexyl-carbodiimide .Molecular Structure Analysis
The molecular structure of this compound consists of a total of 39 bonds. There are 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis
Carbamates, including this compound, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.326 g/mol. It has a density of 1.2±0.1 g/cm3 and a boiling point of 457.6±45.0 °C at 760 mmHg .Mechanism of Action
Benzyl N-(2-amino-1-phenylethyl)carbamate has been found to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, anti-inflammatory properties, and inhibition of MAO. Additionally, this compound has been found to increase the levels of dopamine and serotonin in the brain, which can have a range of effects on mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using Benzyl N-(2-amino-1-phenylethyl)carbamate in lab experiments is its potent inhibition of MAO, which can be useful in studying the effects of neurotransmitters such as dopamine and serotonin on behavior and cognition. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several potential future directions for research on Benzyl N-(2-amino-1-phenylethyl)carbamate. One area of focus could be the development of cancer therapies based on its ability to induce apoptosis in cancer cells. Additionally, further research could be conducted on its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of neuroscience.
Synthesis Methods
Benzyl N-(2-amino-1-phenylethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzylamine with phenylacetic acid to form benzylphenylacetamide. This compound is then reacted with phosgene to form benzyl N-(2-chloro-1-phenylethyl)carbamate, which is then reacted with ammonia to yield this compound.
Scientific Research Applications
Benzyl N-(2-amino-1-phenylethyl)carbamate has been extensively studied for its potential use in the treatment of various diseases. One area of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of cancer therapies. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
benzyl N-(2-amino-1-phenylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUKXDDEPPBPSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453147 |
Source


|
| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142854-51-1 |
Source


|
| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


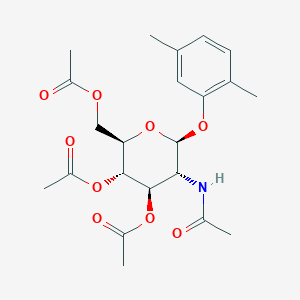
![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)

